6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
描述
6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 1,3-benzodioxole-5-carbonyl group. The pyrrolo[3,4-d]pyrimidine scaffold is a bicyclic system combining pyrrole and pyrimidine rings, which is structurally analogous to purine bases, making it a promising pharmacophore for drug discovery . This compound’s molecular formula is inferred as C₁₅H₁₁N₃O₃ (exact mass: 281.08 g/mol), though precise data is absent in the provided evidence. Its synthesis likely involves coupling the benzodioxole-carbonyl group to the pyrrolopyrimidine core via acylation or nucleophilic substitution, as seen in analogous reactions for benzoyl-substituted derivatives .
属性
IUPAC Name |
1,3-benzodioxol-5-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(9-1-2-12-13(3-9)20-8-19-12)17-5-10-4-15-7-16-11(10)6-17/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOCHSYETUSHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Multicomponent Reaction Strategies
One-Pot Three-Component Assembly
The pyrrolo[3,4-d]pyrimidine scaffold can be efficiently constructed via a one-pot reaction involving 1,3-benzodioxole-5-carbonyl glyoxal derivatives, 6-amino-1,3-dimethyluracil, and barbituric acid analogs. This method, adapted from analogous pyrrolo[2,3-d]pyrimidine syntheses, employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol at 50°C. The reaction proceeds through:
- Knoevenagel condensation between the glyoxal derivative and 6-amino-1,3-dimethyluracil to form an α,β-unsaturated ketone intermediate.
- Michael addition of barbituric acid to the enone system, followed by cyclodehydration to yield the fused pyrrolopyrimidine core.
Critical parameters include:
- Catalyst loading : 5 mol% TBAB optimizes reaction kinetics without promoting side reactions.
- Solvent effects : Ethanol enhances solubility of polar intermediates while suppressing dimerization.
Table 1: Representative Yields for Three-Component Syntheses
| Entry | Glyoxal Derivative | Barbituric Acid Analog | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Benzodioxole-5-carbonyl | 1,3-Dimethylbarbituric | 82 |
| 2 | 4-Fluorophenylglyoxal | Thiobarbituric acid | 76 |
Cyclocondensation Approaches
Pyrimidine Ring Construction Followed by Pyrrole Annulation
An alternative route involves sequential assembly of the pyrimidine and pyrrole rings. Starting from 6-(1,3-benzodioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, the procedure entails:
- Chlorination with POCl₃/PCl₅ (3:1 ratio) at 110°C for 6 hours to generate 4-chloropyrimidine intermediates.
- Cyclization with ethyl chloroacetate in sodium ethoxide solution at 170–180°C, forming the pyrrolo[3,4-d]pyrimidine system via nucleophilic displacement.
Key observations:
Oxidative Cross-Dehydrogenative Coupling (CDC)
Direct Functionalization of Preformed Heterocycles
Building on methods for pyrazolo[1,5-a]pyridine synthesis, the benzodioxole carbonyl group can be introduced via CDC between N-amino-2-iminopyridines and 1,3-benzodioxole-5-carboxaldehyde. The reaction utilizes:
- Catalyst : Pd(OAc)₂ (10 mol%)
- Oxidant : Molecular oxygen (1 atm)
- Solvent : Acetic acid/ethanol (1:4 v/v) at 130°C
The mechanism proceeds through:
- Enolate formation from the aldehyde component.
- Oxidative coupling with the pyridine derivative.
- Cyclization and aromatization to install the carbonyl group.
Table 2: Optimization of CDC Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acetic acid (equiv) | 6 | Max 74% |
| Oxygen pressure (atm) | 1 | 94% yield |
| Reaction time (h) | 18 | Complete conversion |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathway Analysis
All synthetic routes risk forming tetrazolo[1,5-c]pyrimidine byproducts during azide-containing reactions. Mitigation strategies include:
- Stoichiometric control : Limiting NaN₃ to 1.2 equivalents.
- Low-temperature protocols : Maintaining reactions below 10°C suppresses azide overconsumption.
Characterization and Analytical Data
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the methanone group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.
相似化合物的比较
Key Observations:
- Molecular Weight : The target compound (~281 g/mol) is lighter than sulfonyl (293 g/mol) or thiadiazole derivatives (332 g/mol), suggesting better bioavailability .
- Chlorinated Derivatives : Halogenation (e.g., Cl in ) enhances lipophilicity and binding to hydrophobic protein pockets, whereas the benzodioxole group may improve metabolic stability .
生物活性
The compound 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of the pyrrolopyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H21N3O4
- Molecular Weight : 403.44 g/mol
- LogP : 3.711 (indicating moderate lipophilicity)
- Solubility : Poorly soluble in water (LogSw = -4.07)
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.
Antimicrobial Activity
Research has indicated that similar pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating quinoline derivatives with pyrazole moieties demonstrated potent antibacterial and antifungal activities against various strains of bacteria and fungi, suggesting that compounds with structural similarities may also possess these properties .
Anticancer Potential
The anticancer activity of pyrrolopyrimidine derivatives has been widely studied. Compounds in this class have shown efficacy against several cancer cell lines. For example, hybrid compounds combining imidazole and pyridine structures demonstrated selective antitumor activity against renal and breast cancer cells . This indicates that this compound could be further investigated for similar therapeutic applications.
The biological activity of pyrrolopyrimidines often involves the inhibition of key enzymes or pathways critical for cell proliferation and survival. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes . The specific mechanisms by which this compound exerts its effects remain to be elucidated but may involve similar pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study of various pyrazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin . This highlights the potential for derivatives of pyrrolopyrimidine to serve as effective antibacterial agents.
Case Study 2: Anticancer Activity
A study on hybrid imidazole/pyridine derivatives revealed that certain compounds exhibited significant cytotoxicity against A498 renal cancer cells with IC50 values in the low micromolar range . Such findings suggest a promising avenue for further exploration of similar structures like this compound in cancer therapy.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(2H-1,3-benzodioxole-5-carbonyl)-pyrrolo[3,4-d]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodology :
- Stepwise Cyclization : Use 3-amino-2-cyanopyrrole intermediates (e.g., 4a) coupled with benzodioxole-carbonyl reagents under reflux in polar aprotic solvents (DMF, ethanol) with acid catalysts (e.g., HCOOH). Reaction times of 6–8 hours yield crystalline products (mp >250°C) .
- Alternative Pathways : Compare methods like NaH-mediated alkylation (e.g., iodomethane in DMF at 0°C, 88% yield) versus NBS bromination in CH₂Cl₂ (76% yield). Optimize based on functional group compatibility .
- Key Considerations : Monitor reaction progress via TLC and purify via silica gel chromatography (CH₂Cl₂/MeOH) or recrystallization (ethanol-DMF) .
Q. How can researchers validate the structural integrity of pyrrolo[3,4-d]pyrimidine derivatives post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for pyrrolo-pyrimidine core (e.g., δ 7.2–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀N₃O₃: 268.0722; experimental: 268.0725) .
- IR Spectroscopy : Identify benzodioxole C-O-C stretches (~1250 cm⁻¹) and pyrrole N-H bonds (~3400 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyrrolo-pyrimidine analogs?
- Case Study :
- Bromination Methods : Method A (NaH/CH₃I in DMF, 88% yield) vs. Method B (NBS in CH₂Cl₂, 76% yield). Lower yields in Method B may arise from competing side reactions (e.g., over-bromination). Use quenching with acetic acid and rigorous washing (NaHCO₃, brine) to improve purity .
- Recommendation : Conduct kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and optimize stoichiometry .
Q. How does the benzodioxole moiety influence the biological activity of pyrrolo-pyrimidine derivatives?
- Structure-Activity Relationship (SAR) :
- Kinase Inhibition : Benzodioxole-carbonyl groups enhance binding to ATP pockets in kinases (e.g., via π-π stacking with Phe residues). Compare IC₅₀ values of benzodioxole-containing analogs vs. phenyl-substituted derivatives .
- Metabolic Stability : The benzodioxole group may reduce oxidative metabolism (e.g., CYP450-mediated degradation) compared to unsubstituted aryl rings. Validate via microsomal stability assays .
Q. What computational approaches predict the binding affinity of 6-(2H-1,3-benzodioxole-5-carbonyl)-pyrrolo[3,4-d]pyrimidine to target kinases?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, PDB: 1M17). Prioritize compounds with hydrogen bonds to hinge-region residues (e.g., Met793) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Correlate with experimental IC₅₀ data .
Methodological Challenges
Q. How can researchers mitigate low solubility of pyrrolo-pyrimidine derivatives in biological assays?
- Strategies :
- Prodrug Design : Synthesize phosphate or acetate esters (e.g., benzyl carboxylates) to enhance aqueous solubility. Hydrolyze in situ using esterases .
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanocarriers (liposomes) for in vivo studies .
Q. What techniques elucidate the electronic effects of substituents on the pyrrolo-pyrimidine core?
- Experimental & Theoretical Tools :
- DFT Calculations : Analyze HOMO/LUMO distributions (Gaussian 16) to predict reactivity. Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilic reactivity .
- Cyclic Voltammetry : Measure oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) to correlate with substituent electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
